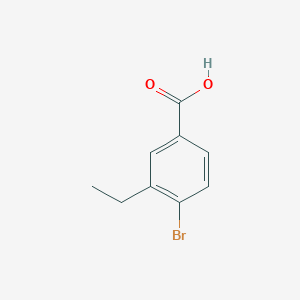

4-Bromo-3-ethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIPPYAWWAWDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741698-92-0 | |

| Record name | 4-bromo-3-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-ethylbenzoic Acid

CAS Number: 741698-92-0

This technical guide provides a comprehensive overview of 4-Bromo-3-ethylbenzoic acid, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethyl group on the benzoic acid core, makes it a versatile intermediate in organic synthesis.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 741698-92-0 | [1][2][3][4] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][4] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCC1=C(C=CC(=C1)C(=O)O)Br | [2][4] |

| InChIKey | ACIPPYAWWAWDOL-UHFFFAOYSA-N | [2][4] |

| Predicted XlogP | 2.9 | [2][4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis

A plausible synthetic pathway for this compound.

Inferred Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 3-ethylbenzoic acid in a suitable solvent such as acetic acid.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium bisulfite solution). The product can then be precipitated by adding water.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of its chemical structure and data from similar compounds, the following characteristic spectral features can be predicted.

| Spectroscopy Type | Predicted Characteristic Peaks/Signals |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.0 ppm. - A triplet and a quartet corresponding to the ethyl group protons. - A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |

| ¹³C NMR | - A signal for the carboxylic carbon around 170 ppm. - Aromatic carbon signals in the range of 120-140 ppm. - Signals for the ethyl group carbons. |

| FT-IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹. - C-H stretches from the aromatic ring and ethyl group. - C-Br stretch at lower wavenumbers. |

| Mass Spectrometry (m/z) | - A molecular ion peak [M]⁺ at approximately 228 and 230 in a ~1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br). - A prominent fragment corresponding to the loss of the carboxylic group (-COOH). |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the bromine atom and the carboxylic acid group provides two reactive handles for further chemical modifications.

-

Cross-Coupling Reactions: The carbon-bromine bond can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents, which is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

-

Amide and Ester Formation: The carboxylic acid group can be easily converted into amides, esters, and other derivatives. These functional groups are prevalent in many biologically active compounds.

Use of this compound in a drug discovery workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on GHS classifications for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-3-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethyl group on the benzoic acid backbone, makes it a valuable building block in organic synthesis and a compound of interest for medicinal chemistry. The bromine atom provides a site for various cross-coupling reactions, while the carboxylic acid moiety allows for the formation of esters, amides, and other derivatives. The ethyl group influences the compound's lipophilicity and steric properties. This guide provides a comprehensive overview of its chemical and physical properties, safety information, a plausible synthetic route, and analytical characterization, drawing upon available data for the compound and its close structural analogs.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. Therefore, the following tables include a combination of predicted values and experimental data for closely related compounds to provide a reliable estimation of its properties.

General Information[1]

| Property | Value |

| Chemical Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 741698-92-0 |

| SMILES | CCC1=C(C=C(C=C1)Br)C(=O)O |

Physicochemical Data

| Property | Value/Information | Notes |

| Melting Point | Not experimentally determined. | For comparison, the melting point of 4-Bromo-3-methylbenzoic acid is 212-216 °C[1], and 4-Ethylbenzoic acid is 112-113 °C[2][3]. The melting point is expected to be in this range. |

| Boiling Point | Predicted: 311.4±30.0 °C[1] | This is a predicted value for the closely related 4-Bromo-3-methylbenzoic acid. |

| Solubility | Insoluble in water. Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Based on the general solubility of benzoic acid derivatives[2][3]. |

| pKa | Predicted: 4.04±0.10[1] | This is a predicted value for the closely related 4-Bromo-3-methylbenzoic acid. For comparison, the pKa of 4-Ethylbenzoic acid is approximately 4.35[3]. |

Experimental Protocols

Proposed Synthesis: Bromination of 3-Ethylbenzoic Acid

A common method for the synthesis of aryl bromides is through electrophilic aromatic substitution. The carboxylic acid group is a meta-director; however, the ethyl group is an ortho-, para-director and an activating group. Therefore, direct bromination of 3-ethylbenzoic acid would likely lead to a mixture of products. A more controlled synthesis would involve the bromination of a precursor where the directing groups favor the desired substitution pattern, followed by modification to the final product. A plausible route is the bromination of 3-ethylacetophenone followed by a haloform reaction or oxidation of the acetyl group.

Step 1: Friedel-Crafts Acylation of Ethylbenzene to form 3-Ethylacetophenone

This step is a standard procedure and is not detailed here as the starting material, 3-ethylbenzoic acid, is assumed.

Step 2: Bromination of 3-Ethylbenzoic Acid

This protocol is adapted from the synthesis of similar brominated benzoic acids.[4][5]

Materials:

-

3-Ethylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Anhydrous Dichloromethane (DCM)

-

Sodium sulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Carefully add concentrated sulfuric acid (catalytic amount).

-

To this solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Dissolve the crude product in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

As no specific spectral data for this compound is available, the following are expected characteristic peaks based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons: Signals in the range of 7.5-8.2 ppm. The substitution pattern should result in three distinct aromatic proton signals.

-

Ethyl group (CH₂): A quartet around 2.7-2.9 ppm.

-

Ethyl group (CH₃): A triplet around 1.2-1.4 ppm.

-

Carboxylic acid proton: A broad singlet typically above 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carboxylic acid carbon: A signal around 170-175 ppm.

-

Aromatic carbons: Signals in the range of 120-145 ppm. The carbon attached to the bromine will be shifted downfield.

-

Ethyl group carbons: Signals for the CH₂ and CH₃ groups will appear upfield, typically in the range of 15-30 ppm.

-

Infrared (IR) Spectroscopy

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

C-Br stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

-

Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expect to see a pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with approximately equal intensity at m/z = 228 and 230.

-

Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Benzoic acid derivatives are a broad class of compounds with diverse biological activities, and it is plausible that this compound could be of interest in drug discovery programs. However, without experimental data, any discussion of its biological role would be purely speculative.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Conclusion

This compound is a potentially useful synthetic intermediate. While specific experimental data for this compound is sparse, its chemical properties and reactivity can be reasonably inferred from its structure and comparison with related compounds. The proposed synthetic route provides a viable method for its preparation. Further research is needed to fully characterize this compound and to explore its potential applications, particularly in the field of medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its irritant and harmful nature.

References

An In-Depth Technical Guide to 4-Bromo-3-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 4-Bromo-3-ethylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide leverages data from structurally similar compounds to predict its characteristics and outlines a plausible synthetic methodology. This approach provides a valuable resource for researchers interested in the synthesis and potential applications of this and related substituted benzoic acids.

Molecular Structure and Identifiers

This compound is a disubstituted benzoic acid derivative with a bromine atom and an ethyl group attached to the aromatic ring. The substitution pattern is crucial for its chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 741698-92-0 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)C(=O)O)Br | [1] |

| InChI | InChI=1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) | [1] |

| InChIKey | ACIPPYAWWAWDOL-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.9 | [1] |

Proposed Synthesis

Proposed Experimental Protocol: Bromination of 3-Ethylbenzoic Acid

This protocol is a representative method based on general procedures for the bromination of aromatic compounds.[3]

Materials:

-

3-Ethylbenzoic acid

-

Liquid Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (as a catalyst precursor)

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (concentrated)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 3-ethylbenzoic acid in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of liquid bromine dissolved in glacial acetic acid via the dropping funnel with continuous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Quenching: Once the reaction is complete, cool the mixture and quench the excess bromine by adding a sodium bisulfite solution until the red-brown color of bromine disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel and dilute with water. Extract the product with a suitable organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted starting material and acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point determination.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, the following tables present data for structurally related compounds to predict the expected spectral features of the target molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -COOH | > 10 | Singlet (broad) | - | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. |

| Ar-H (ortho to -COOH) | ~ 7.9 - 8.1 | Doublet | ~ 2 | This proton is ortho to the bromine and will show a small coupling. |

| Ar-H (meta to -COOH) | ~ 7.7 - 7.9 | Doublet of doublets | ~ 8, 2 | This proton is coupled to the other two aromatic protons. |

| Ar-H (para to -COOH) | ~ 7.5 - 7.7 | Doublet | ~ 8 | This proton is ortho to the ethyl group. |

| -CH₂- | ~ 2.7 - 2.9 | Quartet | ~ 7.5 | Coupled to the methyl protons. |

| -CH₃ | ~ 1.2 - 1.4 | Triplet | ~ 7.5 | Coupled to the methylene protons. |

Prediction based on data for 4-bromobenzoic acid and 4-ethylbenzoic acid.[4][5]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| -COOH | ~ 165 - 170 | The carboxylic acid carbon is significantly deshielded. |

| Ar-C (ipso to -COOH) | ~ 130 - 135 | |

| Ar-C (ipso to -Br) | ~ 120 - 125 | The carbon attached to bromine will be shielded relative to other substituted carbons. |

| Ar-C (ipso to -CH₂CH₃) | ~ 140 - 145 | |

| Ar-CH | ~ 125 - 135 | Aromatic carbons will appear in this region. |

| -CH₂- | ~ 25 - 30 | |

| -CH₃ | ~ 15 - 20 |

Prediction based on data for 4-bromobenzoic acid and 4-ethylbenzoic acid.[6][7]

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 | O-H stretch (broad, carboxylic acid) |

| ~ 1700 | C=O stretch (carboxylic acid) |

| ~ 1600, 1475 | C=C stretch (aromatic ring) |

| ~ 1300 | C-O stretch |

| ~ 1200 | O-H bend |

| Below 800 | C-Br stretch and aromatic C-H bends |

Prediction based on data for 4-bromobenzoic acid.[8]

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 228/230 | [M]⁺, Molecular ion peak with characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) |

| 211/213 | [M - OH]⁺ |

| 183/185 | [M - COOH]⁺ |

| 104 | [M - Br - CO]⁺ |

Prediction based on data for ethyl 4-bromobenzoate.[9][10]

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound from 3-ethylbenzoic acid.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of this compound, focusing on its molecular structure and a proposed synthetic route with a representative experimental protocol. While direct experimental data for this compound is scarce, the provided predictions based on analogous structures offer a solid foundation for researchers. The outlined synthesis and characterization data serve as a valuable starting point for the preparation and investigation of this compound for potential applications in drug discovery and materials science. Further experimental validation of the proposed synthesis and the predicted spectroscopic data is encouraged to expand the knowledge base for this and other substituted benzoic acid derivatives.

References

- 1. This compound | C9H9BrO2 | CID 23090729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 741698-92-0 | Benchchem [benchchem.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. orgsyn.org [orgsyn.org]

- 5. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromobenzoic acid(586-76-5) 13C NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 4-Bromobenzoic acid(586-76-5) IR Spectrum [m.chemicalbook.com]

- 9. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 10. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

Synthesis of 4-Bromo-3-ethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-bromo-3-ethylbenzoic acid, a valuable building block in pharmaceutical and materials science. This document provides a comprehensive overview of two core synthetic strategies, including detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

This compound is a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom and an ethyl group on the benzoic acid core, makes it a key intermediate in the synthesis of a variety of complex organic molecules. The presence of the carboxylic acid, bromo, and ethyl functionalities allows for a diverse range of subsequent chemical transformations, rendering it a versatile precursor in drug discovery and the development of novel materials. This guide will explore the two most common and practical routes for its laboratory-scale synthesis.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

-

Pathway 1: Electrophilic Bromination of 3-Ethylbenzoic Acid. This is a direct approach involving the bromination of the commercially available 3-ethylbenzoic acid. The directing effects of the existing substituents guide the incoming bromine to the desired position.

-

Pathway 2: Oxidation of 4-Bromo-3-ethyltoluene. This two-step pathway involves the initial preparation of 4-bromo-3-ethyltoluene, followed by the oxidation of the methyl group to a carboxylic acid.

The following sections provide a detailed examination of each pathway.

Pathway 1: Electrophilic Bromination of 3-Ethylbenzoic Acid

This pathway leverages the principles of electrophilic aromatic substitution. The ethyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The cumulative effect of these groups directs the electrophilic bromine to the C4 position, which is ortho to the ethyl group and meta to the carboxylic acid group.[1]

Experimental Protocol

Materials:

-

3-Ethylbenzoic acid

-

Liquid bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (Fe) as a catalyst

-

Glacial acetic acid (solvent)

-

Sodium bisulfite (NaHSO₃) solution (10%)

-

Sodium hydroxide (NaOH) solution (10%)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas trap (to absorb HBr fumes)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas trap), and a dropping funnel, dissolve 3-ethylbenzoic acid in glacial acetic acid. Add a catalytic amount of iron(III) bromide or iron filings to the flask.

-

Bromination: From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be neutralized by the gas trap.

-

Reaction Completion: After the addition of bromine is complete, heat the reaction mixture to a gentle reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench any excess bromine by adding a 10% sodium bisulfite solution until the reddish-brown color of bromine disappears.

-

Pour the mixture into a beaker containing water and ice.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash them with a 10% sodium hydroxide solution to extract the carboxylic acid as its sodium salt into the aqueous layer.

-

-

Isolation and Purification:

-

Separate the aqueous layer containing the sodium 4-bromo-3-ethylbenzoate.

-

Acidify the aqueous layer with concentrated hydrochloric acid while cooling in an ice bath. The this compound will precipitate out as a solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Ethylbenzoic Acid | - |

| Key Reagents | Br₂, FeBr₃ | General Bromination Protocols |

| Solvent | Glacial Acetic Acid | General Bromination Protocols |

| Reaction Temperature | Reflux | General Bromination Protocols |

| Typical Yield | 70-85% (Estimated) | Based on similar reactions |

| Purity | >95% after recrystallization | - |

Synthesis Pathway Diagram

References

physical and chemical properties of 4-Bromo-3-ethylbenzoic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-ethylbenzoic acid, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values and information from structurally related compounds to offer a thorough profile.

Core Chemical and Physical Properties

This compound, with the empirical formula C₉H₉BrO₂, is a substituted aromatic carboxylic acid. Its structure features a benzene ring substituted with a bromine atom, an ethyl group, and a carboxylic acid group.

Table 1: General and Predicted Physical/Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 741698-92-0 | PubChem[1] |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| Melting Point | Not experimentally determined. Predicted to be in the range of the related compounds 4-bromo-3-methylbenzoic acid (212-216 °C) and 4-ethylbenzoic acid (112-113 °C).[2] | Inferred from related compounds |

| Boiling Point | Not experimentally determined. Predicted to be higher than related, less substituted benzoic acids. | Inferred |

| Solubility | Not experimentally determined. Expected to be slightly soluble in hot water and soluble in organic solvents like ethanol and diethyl ether, similar to other bromobenzoic acids.[3] | Inferred from related compounds |

| pKa | Not experimentally determined. The pKa of 4-bromobenzoic acid is approximately 3.96, suggesting this compound will be a weak to moderately strong acid.[4] | Inferred from related compounds |

Spectroscopic and Analytical Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (3H) in the region of 7.0-8.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A quartet (2H) around 2.7 ppm corresponding to the methylene (-CH₂) group of the ethyl substituent.- A triplet (3H) around 1.2 ppm corresponding to the methyl (-CH₃) group of the ethyl substituent.- A broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm. |

| ¹³C NMR | - A signal for the carboxylic carbon (-COOH) around 170 ppm.- Aromatic carbon signals between 120-140 ppm.- A signal for the methylene carbon (-CH₂) of the ethyl group around 25-30 ppm.- A signal for the methyl carbon (-CH₃) of the ethyl group around 15 ppm. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid group from approximately 2500-3300 cm⁻¹.- A strong C=O stretch from the carboxylic acid group around 1700 cm⁻¹.- C-H stretches from the aromatic ring and ethyl group around 2850-3100 cm⁻¹.- C-Br stretch in the fingerprint region, typically below 1000 cm⁻¹.[5][6][7][8] |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.- Fragmentation patterns showing the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the ethyl group (-CH₂CH₃, 29 Da).[9] |

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not available, a plausible synthetic route can be devised based on established organic chemistry reactions for similar compounds.

Proposed Synthesis: Electrophilic Bromination of 3-Ethylbenzoic Acid

A common method for the synthesis of brominated benzoic acids is the direct electrophilic bromination of the corresponding substituted benzoic acid.[10][11]

Reaction Scheme:

3-Ethylbenzoic acid + Br₂ (with a Lewis acid catalyst, e.g., FeBr₃) → this compound

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylbenzoic acid in a suitable solvent such as acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).

-

Bromination: Slowly add a stoichiometric amount of liquid bromine (Br₂) to the reaction mixture at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is poured into water, and the excess bromine is quenched with a reducing agent like sodium bisulfite. The crude product will precipitate out of the aqueous solution.

Purification: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like substituted benzoic acids.[12][13]

Detailed Methodology:

-

Solvent Selection: The crude this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature. A mixture of ethanol and water is often a suitable solvent system for benzoic acid derivatives.

-

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the crystallization of the purified product.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using the spectroscopic methods outlined in Table 2 (NMR, IR, and MS), along with a melting point determination. HPLC is a suitable technique for assessing the purity of the final product.[14]

Logical Workflow and Visualizations

As there is no available information on the involvement of this compound in any biological signaling pathways, a diagram illustrating the logical workflow for its synthesis and characterization is provided below.

Caption: Proposed workflow for the synthesis and analysis of this compound.

Biological Activity and Applications

Currently, there is a lack of published research on the specific biological activities or applications of this compound. However, substituted benzoic acids are a common scaffold in medicinal chemistry and drug discovery. For instance, some brominated benzoic acid derivatives have been investigated for their potential anti-inflammatory or analgesic properties.[15] Further research is required to determine if this compound possesses any significant biological effects.

Safety and Handling

Based on the GHS classifications available on PubChem, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C9H9BrO2 | CID 23090729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ブロモ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. chembk.com [chembk.com]

- 12. benchchem.com [benchchem.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]

- 15. chemimpex.com [chemimpex.com]

A Technical Guide to 4-Bromo-3-ethylbenzoic Acid

Abstract: This document provides a comprehensive technical overview of 4-Bromo-3-ethylbenzoic acid, a substituted aromatic carboxylic acid. It details the compound's chemical identity, physicochemical properties, proposed synthetic methodologies, and its significant role as a versatile intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. This guide includes detailed experimental protocols and logical workflows to support researchers in its application.

Chemical Identity and Properties

This compound is a disubstituted benzoic acid derivative characterized by the presence of a bromine atom and an ethyl group on the benzene ring. Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound [1][2].

Chemical Identifiers

All quantitative data for compound identification are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 741698-92-0[1][2] |

| Molecular Formula | C₉H₉BrO₂[1][2] |

| Molecular Weight | 229.07 g/mol [1][2] |

| Canonical SMILES | CCC1=C(C=CC(=C1)C(=O)O)Br[1][2] |

| InChI Key | ACIPPYAWWAWDOL-UHFFFAOYSA-N[1][2] |

Physicochemical and Computed Properties

| Property | Value | Source |

| Monoisotopic Mass | 227.97859 Da | PubChem (Computed)[1][2] |

| XLogP3 | 2.9 | PubChem (Computed)[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry. Its reactivity is governed by the directing effects of its functional groups: the meta-directing carboxylic acid and the ortho, para-directing ethyl and bromo substituents.

Proposed Synthetic Routes

Two primary retrosynthetic pathways are proposed for its synthesis:

Route A: Electrophilic Aromatic Substitution This approach involves the direct bromination of 3-ethylbenzoic acid. The ethyl group is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. The position para to the ethyl group (C4) is the most sterically accessible and electronically favorable position for bromination.

Diagram 1: Synthesis via electrophilic bromination.

Route B: Sandmeyer Reaction An alternative route begins with 4-amino-3-ethylbenzoic acid. This pathway involves the diazotization of the amino group, followed by a copper(I) bromide-mediated Sandmeyer reaction to install the bromine atom. This method offers high regioselectivity.

Diagram 2: Synthesis workflow via the Sandmeyer reaction.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the Sandmeyer reaction (Route B), adapted from the procedure for the analogous 4-Bromo-3-methylbenzoic acid[3].

Protocol: Synthesis of this compound

-

Suspension Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-amino-3-ethylbenzoic acid (0.5 mol) in a mixture of water (400 mL) and 48% hydrobromic acid (500 mL).

-

Initial Stirring: Stir the suspension at room temperature (20-25 °C) for 1 hour to ensure complete protonation of the amine.

-

Cooling: Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (0.5 mol) in water (100 mL). Add this solution dropwise to the cooled suspension over 20 minutes, ensuring the internal temperature does not exceed 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for an additional 1.5 hours. The formation of the diazonium salt should be observed.

-

Sandmeyer Reaction: In a separate 2 L flask, prepare a suspension of copper(I) bromide (CuBr, 0.55 mol) in water (75 mL) and 48% hydrobromic acid (75 mL). Slowly add the cold diazonium salt solution to the CuBr suspension with vigorous stirring.

-

Digestion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 70 °C for 1 hour to ensure complete reaction and coagulation of the product.

-

Isolation and Purification: Cool the mixture to room temperature. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 7).

-

Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight to yield this compound.

Applications in Research and Development

The primary value of this compound lies in its utility as a building block for more complex molecules, particularly in drug discovery and agrochemical synthesis.

The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the aromatic ring—allows for a wide range of subsequent chemical modifications:

-

Carboxylic Acid: Can be converted into esters, amides, or acid chlorides, or used as a handle for attaching the molecule to a solid support.

-

Bromine Atom: Serves as a key site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.

-

Aromatic Ring: Can undergo further electrophilic substitution, although the existing substituents will influence the regioselectivity of these reactions.

This trifunctional nature makes it an ideal scaffold for generating chemical libraries for high-throughput screening.

Diagram 3: Role in a typical drug discovery workflow.

Biological Context and Future Directions

While direct biological activity data for this compound is limited, the analysis of structurally related compounds provides valuable context. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[4].

Furthermore, the incorporation of bromine into aromatic scaffolds is a common strategy in medicinal chemistry to enhance biological activity. Studies on other brominated aromatic molecules, such as bromophenols and bromo-isatin derivatives, have demonstrated potent antioxidant and anticancer activities.[5][6]. For instance, 4-bromo substitution on isatin-based molecules has been shown to increase their cytotoxic activity and selectivity against tumor cell lines[6].

Future Research: The potential for this compound lies in its use as a precursor to novel bioactive compounds. Future research should focus on:

-

Synthesizing libraries of derivatives using the functional handles.

-

Screening these libraries for biological activity in assays for cancer, inflammation, and infectious diseases.

-

Establishing structure-activity relationships (SAR) to guide the development of more potent and selective drug candidates.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthetic pathways for obtaining 4-bromo-3-ethylbenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The document outlines key starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethyl group on the benzoic acid core, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a key intermediate in the development of novel therapeutic agents and functional materials. This guide explores plausible and efficient synthetic routes starting from commercially available precursors.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests two primary disconnection approaches, leading to two logical synthetic pathways:

-

Pathway 1: Electrophilic Bromination. This approach involves the direct bromination of 3-ethylbenzoic acid. The directing effects of the carboxyl and ethyl groups are key considerations in this strategy.

-

Pathway 2: Oxidation of a Precursor. This pathway starts with a pre-functionalized benzene ring, 4-bromo-3-ethyltoluene, which is then oxidized to the desired carboxylic acid.

The following sections will detail the experimental protocols for each of these synthetic strategies.

Synthetic Pathways and Experimental Protocols

Pathway 1: Electrophilic Bromination of 3-Ethylbenzoic Acid

This pathway focuses on the direct halogenation of the aromatic ring of 3-ethylbenzoic acid. The ethyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects can lead to a mixture of products, making the reaction conditions crucial for achieving the desired regioselectivity.

A plausible experimental protocol, adapted from general bromination procedures of substituted benzoic acids, is as follows:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), add 3-ethylbenzoic acid (15.0 g, 0.1 mol) and glacial acetic acid (100 mL).

-

Reagent Addition: While stirring, slowly add a solution of bromine (17.6 g, 0.11 mol) in glacial acetic acid (20 mL) from the dropping funnel over 30 minutes. A catalytic amount of iron(III) bromide (0.5 g, 1.7 mmol) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL). The crude product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

| Parameter | Value |

| Starting Material | 3-Ethylbenzoic Acid |

| Reagents | Bromine, Iron(III) Bromide, Glacial Acetic Acid |

| Molar Ratio (Substrate:Br₂) | 1 : 1.1 |

| Reaction Temperature | 60-70°C |

| Reaction Time | 4-6 hours |

| Estimated Yield | 65-75% |

| Purity (after recrystallization) | >98% |

Pathway 2: Oxidation of 4-Bromo-3-ethyltoluene

This alternative pathway involves the oxidation of the methyl group of 4-bromo-3-ethyltoluene. This method is often efficient and can provide high yields of the desired carboxylic acid. The starting material, 4-bromo-3-ethyltoluene, can be synthesized from 2-ethyltoluene via bromination.

The following protocol is based on the well-established oxidation of alkylbenzenes to carboxylic acids.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-3-ethyltoluene (20.1 g, 0.1 mol) and a solution of potassium permanganate (31.6 g, 0.2 mol) in water (200 mL).

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring for 8-12 hours. The disappearance of the purple color of the permanganate indicates the progress of the reaction. If necessary, add more potassium permanganate in small portions until a persistent purple color is observed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Isolation: Combine the filtrate and washings, and then acidify with concentrated hydrochloric acid until the pH is approximately 2. The white precipitate of this compound will form.

-

Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from toluene or an ethanol/water mixture can be performed for further purification.

| Parameter | Value |

| Starting Material | 4-Bromo-3-ethyltoluene |

| Reagent | Potassium Permanganate |

| Molar Ratio (Substrate:KMnO₄) | 1 : 2 |

| Reaction Temperature | Reflux (~100°C) |

| Reaction Time | 8-12 hours |

| Estimated Yield | 80-90% |

| Purity (after recrystallization) | >99% |

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic pathways described above.

Caption: Synthetic workflow for Pathway 1.

Caption: Synthetic workflow for Pathway 2.

Conclusion

This guide has outlined two viable synthetic routes for the preparation of this compound. The choice of pathway will depend on the availability of starting materials, desired scale of the reaction, and the specific equipment available in the laboratory. The electrophilic bromination of 3-ethylbenzoic acid is a direct approach, while the oxidation of 4-bromo-3-ethyltoluene offers a potentially higher-yielding alternative. Both methods utilize standard organic chemistry techniques and reagents, making them accessible to researchers in the field of drug development and chemical synthesis. Careful optimization of the reaction conditions presented in this guide will be key to achieving high yields and purity of the final product.

Technical Guide: 4-Bromo-3-ethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties of 4-Bromo-3-ethylbenzoic acid, a compound of interest in synthetic chemistry and drug discovery.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| CAS Number | 741698-92-0 | PubChem[1] |

| Monoisotopic Mass | 227.97859 Da | PubChem[1] |

Chemical Structure and Identifiers

A clear understanding of the molecular structure is critical for predicting reactivity and intermolecular interactions.

Caption: Key identifiers and structure of this compound.

Experimental Protocols

Safety Information

Safety protocols for handling this compound should be established by consulting the material safety data sheet (MSDS) provided by the supplier. As a general precaution for a halogenated organic acid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

Solubility Profile of 4-Bromo-3-ethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-3-ethylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document leverages information on structurally similar aromatic carboxylic acids to predict its solubility profile. Furthermore, it outlines a general experimental protocol for determining solubility and presents a logical synthesis pathway for the compound.

Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High | Solvents like ethanol and methanol can engage in hydrogen bonding with the carboxylic acid moiety, facilitating dissolution. |

| Polar Aprotic | Moderate to High | Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective at solvating polar organic molecules. |

| Ethers | Moderate | Solvents like diethyl ether and tetrahydrofuran (THF) can act as hydrogen bond acceptors, leading to moderate solubility.[1][2][3] |

| Halogenated | Low to Moderate | Solvents such as dichloromethane and chloroform may offer some solubility due to dipole-dipole interactions. |

| Aromatic | Low to Moderate | Solvents like toluene and benzene may dissolve the compound to some extent due to the aromatic nature of both the solute and the solvent. |

| Nonpolar Aliphatic | Low | Solvents such as hexane and cyclohexane are unlikely to be effective solvents due to the significant difference in polarity with the highly polar carboxylic acid group. |

| Aqueous | Low (pH dependent) | Solubility in water is expected to be low but will increase significantly in basic conditions due to the formation of the more soluble carboxylate salt.[4] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a sparingly soluble aromatic carboxylic acid like this compound. This method is based on the shake-flask technique, a widely accepted method for solubility measurement.[5]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of scintillation vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

The following diagram illustrates the general workflow for this experimental protocol.

Plausible Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles, likely starting from a more readily available substituted benzene derivative. A logical approach would involve the introduction of the ethyl, bromo, and carboxylic acid functionalities in a sequence that considers the directing effects of the substituents.

The following diagram outlines a potential synthetic pathway.

References

An In-depth Technical Guide to 4-Bromo-3-ethylbenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-ethylbenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a valuable building block in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and its burgeoning role as a key intermediate in the creation of complex, biologically active molecules. While its direct impact on specific signaling pathways is an area of ongoing investigation, its utility in constructing molecules with therapeutic potential underscores its significance in medicinal chemistry.

Introduction

This compound (CAS No. 741698-92-0) is a substituted benzoic acid characterized by the presence of a bromine atom at the C4 position and an ethyl group at the C3 position of the benzene ring.[1] This unique substitution pattern imparts specific physicochemical properties and reactivity, making it a versatile intermediate for further chemical modifications. Its importance lies in its ability to serve as a scaffold for the introduction of various functional groups, enabling the synthesis of a diverse array of complex organic compounds.

Discovery and History

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for halogenated benzoic acids. The synthesis of such compounds has been a cornerstone of organic chemistry for over a century, driven by their utility as precursors in the dye, pharmaceutical, and polymer industries.

The likely first synthesis of this compound would have been achieved through the electrophilic bromination of 3-ethylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, a fundamental concept in organic chemistry. The presence of the ethyl group (an ortho-, para-director) and the carboxylic acid group (a meta-director) on the benzene ring directs the incoming bromine atom to the position para to the ethyl group and meta to the carboxylic acid group, resulting in the desired product.

While early specific documentation is scarce, the compound's availability from various chemical suppliers and its citation in modern patents indicate its established role as a readily accessible synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, purification, and use in subsequent reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| CAS Number | 741698-92-0 | [2] |

| Appearance | Solid | |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 140-220 °C. For instance, 4-Bromo-3-methylbenzoic acid has a melting point of 212-216 °C. | |

| Predicted XlogP | 2.9 | [2] |

| Monoisotopic Mass | 227.97859 Da | [2] |

Spectroscopic Data: While a specific peer-reviewed spectral analysis for this compound is not available in the searched literature, predicted spectral data can be inferred from its structure and comparison with similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the nine carbon atoms, including the carboxyl carbon, the aromatic carbons (with varying shifts due to the substituents), and the two carbons of the ethyl group.

Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of this compound is not documented in the available literature, a general and plausible method based on established chemical principles is the direct bromination of 3-ethylbenzoic acid.

Synthesis of this compound via Electrophilic Bromination

Reaction Scheme:

A plausible synthetic route to this compound.

Materials:

-

3-Ethylbenzoic acid

-

Liquid Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium bisulfite solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a gas trap (to absorb HBr gas), and a magnetic stirrer, dissolve 3-ethylbenzoic acid in a suitable inert solvent like carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of liquid bromine dissolved in the same solvent from the dropping funnel with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer is washed with water. To separate the product from any unreacted starting material, the organic layer can be extracted with an aqueous solution of sodium hydroxide. The this compound will dissolve in the aqueous basic solution as its sodium salt.

-

Acidification and Isolation: The aqueous layer is then acidified with hydrochloric acid until the product precipitates out.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram:

Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, further expanding its synthetic utility.

While specific drugs containing the this compound moiety are not prominently highlighted in the public domain, its structural motifs are present in various classes of biologically active compounds. For instance, substituted benzoic acids are known to be inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease and other conditions.[3]

The general importance of brominated aromatic compounds in medicinal chemistry is well-established. The introduction of a bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Logical Relationship Diagram:

Role of this compound in synthesis.

Signaling Pathways (Hypothetical)

Direct evidence linking this compound to the modulation of specific signaling pathways is not available in the current literature. However, based on the known biological activities of structurally related compounds, it is plausible that derivatives of this compound could be designed to target various signaling cascades implicated in disease.

For example, many small molecule kinase inhibitors, which target signaling pathways crucial for cancer cell proliferation and survival (e.g., PI3K/Akt/mTOR pathway), incorporate substituted aromatic rings. The structural framework of this compound could potentially be elaborated to create potent and selective inhibitors of such kinases.

Hypothetical Signaling Pathway Interaction:

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound is a valuable and versatile building block in modern organic synthesis. While its own discovery is not marked by a singular event, its utility is evident from its role as a precursor to more complex molecules of interest to the pharmaceutical and agrochemical industries. The lack of detailed, publicly available biological data on this specific compound and its simple derivatives presents an opportunity for future research.

Future investigations could focus on:

-

The systematic synthesis and characterization of a library of derivatives of this compound.

-

Screening these derivatives for biological activity against a range of therapeutic targets, including kinases, proteases, and other enzymes.

-

Elucidating the structure-activity relationships (SAR) to optimize the potency and selectivity of any identified hits.

-

Investigating the potential of this scaffold in the development of new materials with novel electronic or optical properties.

References

Methodological & Application

Application Notes: Synthesis and Derivatization of 4-Bromo-3-ethylbenzoic Acid

Introduction

4-Bromo-3-ethylbenzoic acid is a versatile bifunctional building block for organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its structure incorporates a carboxylic acid group, which can be readily converted into esters, amides, and other derivatives, and an aryl bromide, which serves as a handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This combination allows for the systematic construction of complex molecular architectures. Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties, making this scaffold a point of interest for drug discovery programs.[1][2]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization through common and robust chemical transformations, including amide coupling, Suzuki-Miyaura cross-coupling, and esterification.

Synthesis of this compound

The parent compound can be synthesized via electrophilic aromatic substitution (bromination) of 3-ethylbenzoic acid. The directing effects of the alkyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor the formation of the desired 4-bromo isomer.

Experimental Protocol: Bromination of 3-Ethylbenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid.

-

Reagent Addition: Slowly add a solution of bromine (1.05 eq) in acetic acid to the flask at room temperature while stirring. The reaction is typically conducted in the presence of a catalytic amount of iron powder or FeBr₃ to facilitate the bromination.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Caption: Synthetic scheme for this compound.

Derivatization via Amide Coupling

The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form a diverse library of amides. Modern coupling reagents offer high efficiency and mild reaction conditions.[3]

Protocol 2.1: Amide Coupling using HATU

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).[4]

-

Pre-activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[4]

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[5]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]

Protocol 2.2: Amide Coupling using EDC/HOBt

-

Reaction Setup: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.1 eq) in anhydrous DMF.[4]

-

Base Addition: Add DIPEA (2.5 eq) to the mixture and cool to 0 °C in an ice bath.[4]

-

EDC Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[4]

-

Work-up and Purification: Follow steps 5 and 6 from Protocol 2.1.

Table 1: Representative Amide Coupling Conditions

| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrazine-2-carboxylic acid | 4-Bromo-3-methyl aniline | DCC/DMAP | - | - | 83 | [6] |

| 4-(diethylphosphoryl)benzoic acid | Substituted aniline | EDC/HOBt/DMAP | - | Acetonitrile | - | [5] |

| 4-Amino-3-bromobenzoic acid | Generic Amine | HATU | DIPEA | DMF | - | [4] |

| 4-Amino-3-bromobenzoic acid | Generic Amine | EDC/HOBt | DIPEA | DMF | - |[4] |

Caption: General workflow for amide coupling reactions.

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is a key functional group for forming carbon-carbon bonds via palladium-catalyzed Suzuki-Miyaura cross-coupling.[7][8] This reaction enables the introduction of a wide variety of aryl or vinyl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%)).[8][9]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. If the product is a carboxylic acid, acidify the aqueous layer with HCl to precipitate the product before extraction.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | Na₂CO₃ | Water/Organic Mix | >98 | [10] |

| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ (0.1) | Cs₂CO₃ | 1,4-Dioxane/Water | 80 | [9] |

| 4-Bromoacetophenone | Phenylboronic acid | Palladium catalyst | - | Aqueous/Organic | - |[7] |

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for 4-Bromo-3-ethylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Bromo-3-ethylbenzoic acid as a versatile building block in organic synthesis, with a specific focus on its application in the development of bioactive molecules. This document includes key reaction protocols and data presented in a clear, structured format to support research and development in medicinal chemistry.

Introduction